molecular formula C13H21F2NO4 B1382645 Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1334413-62-5

Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1382645
CAS No.: 1334413-62-5
M. Wt: 293.31 g/mol
InChI Key: IUCHVJUINYDPFH-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a tert-butyl group, two fluorine atoms, and a methoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Difluoro Group: The difluoro group is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Methoxy-Oxoethyl Group: This step involves the alkylation of the piperidine ring with a methoxy-oxoethyl group, which can be achieved using reagents like methyl bromoacetate under basic conditions.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the methoxy-oxoethyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and the methoxy-oxoethyl group play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4,4-difluoro-3-(2-hydroxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4,4-difluoro-3-(2-chloro-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4,4-difluoro-3-(2-amino-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(18)16-6-5-13(14,15)9(8-16)7-10(17)19-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHVJUINYDPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
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Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

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